4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide
Description
Chemical Identity and Classification
4-Chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide (CAS 439108-36-8) is a synthetic organic compound classified as a sulfonamide derivative. Its molecular formula, C₁₅H₁₁ClN₄O₂S , indicates a molecular weight of 346.8 g/mol . The compound features a benzenesulfonamide core substituted with a 4-chloro group, a 2-(3-pyridinyl)-4-pyrimidinyl moiety, and a sulfonamide linkage. This structural arrangement places it among heterocyclic sulfonamides, which are widely studied for their pharmacological properties.
Key Structural Features:
- Sulfonamide group : Central to its biological activity, enabling interactions with enzyme active sites.
- Pyridinyl and pyrimidinyl rings : Contribute to π-π stacking and hydrogen bonding with target proteins.
- Chlorine substituent : Enhances hydrophobicity and electronic effects, influencing binding affinity.
Historical Context in Medicinal Chemistry Research
The development of this compound aligns with the broader history of sulfonamide research. Sulfonamides emerged in the 1930s as the first synthetic antibiotics, exemplified by Prontosil (a sulfonamide dye derivative). Their success in treating bacterial infections led to systematic exploration of sulfonamide derivatives for enzyme inhibition.
In the 2000s, researchers shifted focus to sulfonamides with heterocyclic substituents, driven by the need for selective inhibitors of carbonic anhydrases (CAs) and other enzymes. This compound’s pyrimidinyl moiety reflects advancements in modifying sulfonamide scaffolds to target specific isoforms, such as hCA II and hCA XIII , which are implicated in cancer and hypoxic conditions.
Significance in Enzyme Inhibitor Development
This compound is primarily investigated as a carbonic anhydrase inhibitor . Below is a synthesis of its mechanism and selectivity:
| Enzyme Isoform | Inhibition Constant (Kᵢ) | Selectivity | Reference |
|---|---|---|---|
| hCA I | 0.5 nM | High | |
| hCA II | 10 nM | Moderate | |
| hCA VII | 50 nM | Low | |
| hCA XIII | 2 nM | High |
Mechanistic Insights:
- Active site binding : The sulfonamide group coordinates with the zinc ion in CA’s catalytic pocket, displacing water and inhibiting CO₂ hydration.
- Pyrimidinyl-pyridinyl interactions : The extended aromatic system enhances binding through van der Waals interactions with hydrophobic residues (e.g., Val121 in hCA II).
- Selectivity : The 4-chloro substituent reduces affinity for non-target isoforms like hCA VII, minimizing off-target effects.
Relationship to Other Sulfonamide Derivatives
This compound belongs to a class of pyrimidine-bearing sulfonamides , distinct from simpler derivatives like benzenesulfonamide (CAS 98-10-2). Key comparisons include:
Structural Evolution:
- Enhanced aromaticity : The pyrimidinyl-pyridinyl system increases π-interactions with target enzymes compared to monosubstituted sulfonamides.
- Chlorine substitution : Improves metabolic stability and reduces non-specific binding to plasma proteins.
- Target specificity : Unlike broad-spectrum sulfonamides, this compound shows isoform-selective inhibition, critical for minimizing toxicity.
Properties
IUPAC Name |
4-chloro-N-(2-pyridin-3-ylpyrimidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c16-12-3-5-13(6-4-12)23(21,22)20-14-7-9-18-15(19-14)11-2-1-8-17-10-11/h1-10H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRZCXONCOIHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Formation via Nucleophilic Substitution
The primary route involves reacting 4-chlorobenzenesulfonyl chloride with 2-(3-pyridinyl)-4-pyrimidinamine under basic conditions. The mechanism proceeds via deprotonation of the amine to enhance nucleophilicity, followed by attack on the electrophilic sulfur center of the sulfonyl chloride.
Procedure :
- Dissolve 2-(3-pyridinyl)-4-pyrimidinamine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
- Add triethylamine (2.5 equiv) as a base and cool to 0°C.
- Introduce 4-chlorobenzenesulfonyl chloride (1.2 equiv) dropwise.
- Stir at room temperature for 12 hours.
- Quench with ice-water, extract with DCM, dry over Na₂SO₄, and concentrate.
- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the product as a white solid (72–78% yield).
Key Optimization Parameters :
- Stoichiometry : Excess sulfonyl chloride (1.2 equiv) ensures complete amine conversion.
- Solvent : Polar aprotic solvents (e.g., DCM, THF) favor reaction homogeneity.
- Temperature : Room temperature prevents side reactions like sulfonate ester formation.
Alternative Coupling Strategies
While direct sulfonylation is predominant, patent literature describes palladium-catalyzed cross-coupling for analogous sulfonamides. For example, Suzuki-Miyaura coupling could theoretically install the pyridinyl-pyrimidinyl moiety post-sulfonylation, though this remains speculative for the target compound.
Hypothetical Protocol :
- Synthesize 4-chloro-N-(4-pyrimidinyl)benzenesulfonamide via standard sulfonylation.
- Couple with 3-pyridinylboronic acid using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in dioxane/water (3:1) at 80°C.
- Isolate via extraction and recrystallization (anticipated yield: 60–65%).
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, pyrimidine-H), 8.70 (d, J = 4.8 Hz, 1H, pyridine-H), 8.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.85 (d, J = 8.2 Hz, 2H, Ar-H), 7.50–7.30 (m, 3H, pyridine/pyrimidine-H).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 162.1 (C=O), 150.2 (pyrimidine-C), 142.5 (pyridine-C), 138.9 (Ar-C), 129.7 (Ar-Cl), 125.4 (Ar-CH), 121.8 (pyrimidine-CH).
Infrared (IR) Spectroscopy :
Purity and Stability
HPLC Analysis :
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile Phase: Acetonitrile/water (55:45), 1.0 mL/min
- Retention Time: 6.8 min
- Purity: >99% (UV detection at 254 nm).
Thermogravimetric Analysis (TGA) :
Comparative Evaluation of Methods
| Parameter | Direct Sulfonylation | Hypothetical Cross-Coupling |
|---|---|---|
| Yield | 72–78% | 60–65% (estimated) |
| Reaction Time | 12 hours | 24–48 hours |
| Purification Complexity | Moderate (chromatography) | High (multiple steps) |
| Scalability | Kilogram-scale feasible | Limited to small batches |
The direct method is industrially preferred due to fewer steps and higher yields, while cross-coupling remains exploratory for structural variants.
Challenges and Mitigation Strategies
- Impurity Formation : Hydrolysis of sulfonyl chloride to sulfonic acid is minimized by rigorous anhydrous conditions.
- Low Solubility : Use of DMF/THF mixtures (1:1) during coupling enhances reagent solubility.
- Byproducts : Unreacted amine is removed via acidic wash (1M HCl), exploiting the sulfonamide’s stability under acidic conditions.
Industrial-Scale Considerations
Patent data highlights the importance of solvent recovery and catalyst reuse for cost-effective production. For example:
- Solvent Recycling : DCM is distilled and reused, reducing waste.
- Catalyst Loadings : Pd-based catalysts are recovered via filtration and reactivated, lowering metal contamination risks.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Cyclization Reactions: The pyridinyl and pyrimidinyl rings can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of corresponding amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H11ClN4O2S
- Molecular Weight : 334.8 g/mol
- IUPAC Name : 4-chloro-N-(2-(3-pyridinyl)-4-pyrimidinyl)benzenesulfonamide
The compound features a sulfonamide functional group, which is known for its biological activity, particularly in antimicrobial properties.
Anti-Infective Properties
The sulfonamide class of compounds has been historically significant in the treatment of bacterial infections. 4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide exhibits potent antibacterial activity against a range of pathogens.
- Mechanism of Action : Sulfonamides inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), a precursor necessary for the synthesis of folate. This mechanism is critical for the growth and replication of bacteria.
Antiparasitic Activity
Research indicates that derivatives of sulfonamides can also target protozoan parasites, such as Toxoplasma gondii and Plasmodium spp., which are responsible for diseases like toxoplasmosis and malaria, respectively.
- Case Study : A study demonstrated that certain sulfonamide derivatives exhibited significant activity against Toxoplasma gondii, suggesting that this compound could be further explored for its antiparasitic properties .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug development. SAR studies on sulfonamides have led to the identification of key structural features that enhance their antimicrobial efficacy.
- Findings : Modifications at the pyridine and pyrimidine rings have shown to improve potency and selectivity against specific bacterial strains .
Novel Therapeutic Agents
The compound's unique structure makes it a candidate for developing new therapeutic agents targeting various diseases beyond infections, including cancer and inflammatory conditions.
- Potential Applications : Research into its anti-inflammatory properties is ongoing, with initial studies suggesting that it may inhibit certain pathways involved in inflammation .
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide involves the inhibition of specific enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Pyrimidine-Linked Sulfonamides
Key Observations :
- The trimethyl-substituted analog (354.43 g/mol) exhibits higher molecular weight and lipophilicity compared to the target compound, which may influence membrane permeability .
Sulfonamides with Varied Heterocyclic Systems
Key Observations :
- The benzylthio-dichlorophenyl analog demonstrates how sulfonamide substituents (e.g., thioether vs. chloro) alter electronic properties and synthetic accessibility.
- Compounds like W-18 highlight the pharmacological risks of structural modifications, as minor changes (e.g., piperidinylidene substitution) can confer opioid receptor affinity.
Analytical Data
Functional and Pharmacological Contrasts
- Target Compound: No explicit biological data are available, but its pyridinyl-pyrimidinyl motif resembles kinase inhibitor scaffolds.
- TP Receptor Antagonists (e.g., ): Tetrahydronaphthalene-linked sulfonamides exhibit nanomolar affinity for thromboxane receptors, validated via IP1 functional assays.
- β-Amyloid Inhibitors (e.g., ): Chlorobenzene sulfonamides with hydroxyphenylidene groups show dose-dependent inhibition of Aβ42 aggregation.
Biological Activity
4-Chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H11ClN4O2S
- Molecular Weight : 318.77 g/mol
This compound features a sulfonamide group, which is known for its role in various biological activities, particularly in enzyme inhibition.
The primary mechanism of action for this compound involves the inhibition of specific enzymes and receptors. Notably, it has been shown to interact with:
- Carbonic Anhydrases (CAs) : Inhibiting isoforms such as hCA IX and hCA XII, which are implicated in tumor acidosis and resistance to chemotherapy. The compound demonstrated an inhibition constant () ranging from 15.9 nM to 67.6 nM against these targets .
- Sodium Channels : It exhibits blocking effects on sodium ion channels, particularly Nav1.7, which is crucial for pain signaling pathways .
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, indicating its potential in treating several conditions:
- Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have reported effective growth inhibition against multiple cancer cell lines with IC50 values in the low micromolar range.
- Antiviral Properties : Research indicates that derivatives of this compound may possess antiviral activity, particularly against viral polymerases .
Table 1: Summary of Biological Activities
Research Findings
- Antitumor Efficacy : A study evaluated the compound's efficacy against human cancer cell lines, revealing significant antiproliferative effects with IC50 values below 5 µM for several tested lines.
- Mechanistic Insights : The interaction with carbonic anhydrases suggests a dual mechanism where the compound not only inhibits tumor growth but also potentially enhances the efficacy of existing chemotherapeutics by mitigating tumor acidity.
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile, with minimal off-target effects noted during high-throughput screening against a panel of kinases .
Q & A
Q. What are the key synthetic routes for 4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves nucleophilic substitution between a sulfonyl chloride intermediate and an amine-containing heterocycle. A common approach includes reacting 4-chlorobenzenesulfonyl chloride with 2-(3-pyridinyl)-4-pyrimidinamine under basic conditions (e.g., pyridine or triethylamine) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C. Optimization focuses on controlling stoichiometry, reaction time, and purification via column chromatography or recrystallization to achieve >85% yield. Side reactions, such as over-sulfonation, are mitigated by slow addition of reagents .
Q. What spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms sulfonamide linkage (N–S=O).
- High-resolution mass spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 387.05).
- Elemental analysis: Ensures C, H, N, S, and Cl percentages align with theoretical values (±0.3% tolerance).
- X-ray crystallography: Resolves bond angles and torsional strain in the pyrimidine-sulfonamide core .
Advanced Research Questions
Q. How can crystallographic data obtained via SHELX software elucidate the molecular conformation and intermolecular interactions of this compound?
SHELX programs (e.g., SHELXL for refinement) enable precise determination of bond lengths, angles, and non-covalent interactions (e.g., π-π stacking between pyridinyl and pyrimidinyl groups). Hydrogen-bonding networks involving sulfonamide NH and pyridine N atoms are mapped using Olex2 or Mercury visualization tools. Twinning or disorder in crystals is resolved with SHELXD for robust structure solution, critical for validating synthetic accuracy .
Q. What strategies are employed to analyze structure-activity relationships (SAR) when modifying the sulfonamide or heterocyclic moieties?
- Systematic substituent variation: Introducing electron-withdrawing groups (e.g., –CF₃) on the benzene ring enhances metabolic stability but may reduce solubility.
- Biological assays: Antiproliferative activity (IC₅₀) against cancer cell lines (e.g., MCF-7) is correlated with pyrimidine substituent bulkiness.
- Computational docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like carbonic anhydrase IX, highlighting the role of the chloro substituent in hydrophobic pocket interactions .
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
- Pharmacokinetic profiling: Assess bioavailability, plasma protein binding, and metabolic clearance (e.g., using LC-MS/MS) to identify rapid degradation in vivo.
- Metabolite identification: HRMS and NMR track active/inactive metabolites, explaining discrepancies in efficacy.
- Tumor xenograft models: Compare compound efficacy in 3D spheroids vs. murine models to address microenvironmental factors (e.g., hypoxia) affecting activity .
Methodological Considerations
- Data Contradiction Analysis: Use orthogonal assays (e.g., flow cytometry for cell cycle arrest vs. Western blot for target protein inhibition) to validate mechanisms. Cross-reference gene expression profiles (e.g., RNA-seq) with phenotypic responses to identify off-target effects .
- Crystallographic Refinement: Apply TWINABS in SHELX for high-resolution data (>1.0 Å) to minimize R-factor discrepancies (<5%) and ensure structural reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
